2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide
Description
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a sulfamoylphenyl group
Properties
Molecular Formula |
C16H15FN6O3S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C16H15FN6O3S2/c17-11-3-1-10(2-4-11)15-21-22-16(23(15)18)27-9-14(24)20-12-5-7-13(8-6-12)28(19,25)26/h1-8H,9,18H2,(H,20,24)(H2,19,25,26) |
InChI Key |
HZFSPQWQXDXCOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl group and the sulfamoylphenyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). The final step involves the acylation of the triazole derivative to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and fluorophenyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
Compared to similar compounds, 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide stands out due to its unique combination of functional groups. The presence of both the triazole ring and the sulfamoylphenyl group imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
The compound 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide is a triazole-based derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, supported by recent findings and case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. The presence of a fluorophenyl group and a sulfamoylphenyl group enhances its interaction with biological targets. The molecular formula is C_{13}H_{12FN_5O_3S, with a molecular weight of approximately 331.33 g/mol.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂FN₅O₃S |
| Molecular Weight | 331.33 g/mol |
| Melting Point | 180-181 °C |
| CAS Number | 565174-22-3 |
| IUPAC Name | 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide |
Anticancer Properties
Recent studies have highlighted the cytotoxic potential of triazole derivatives against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant activity against Hep-G2 liver cancer cells, with IC50 values indicating effective inhibition of cell viability.
Case Study: Cytotoxicity Against Hep-G2 Cells
A study evaluating triazole derivatives revealed that compounds bearing electronegative substituents like fluorine exhibited enhanced cytotoxicity. The compound in focus showed promising results with an IC50 value comparable to established chemotherapeutics like doxorubicin.
Results Summary:
| Compound | Cell Viability (%) at 100 µg/mL | IC50 (µg/mL) |
|---|---|---|
| Triazole Derivative (8f) | 12.93 ± 0.55 | 55.40 |
| Doxorubicin | 10.8 ± 0.41 | - |
The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis and the inhibition of cell cycle progression. Studies suggest that these compounds may interact with tubulin, disrupting microtubule formation essential for mitosis.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the phenyl rings significantly influence biological activity. Substituents such as fluorine and chlorine enhance the anticancer potential by increasing lipophilicity and improving binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
